An In-Depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indole Boronic Acids
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. When functionalized with a boronic acid group, particularly at the C2 position, the indole ring is transformed into a versatile building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
6-Chloro-1-methylindole-2-boronic acid (CAS No. 957066-11-4) is a specialized reagent that has garnered significant interest in the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors for oncology and other therapeutic areas.[1] The presence of a chlorine atom at the C6 position and a methyl group on the indole nitrogen provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a target molecule. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this important synthetic intermediate.
Physicochemical Properties and Technical Data
6-Chloro-1-methylindole-2-boronic acid is typically a solid at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 957066-11-4 | [2] |
| Molecular Formula | C₉H₉BClNO₂ | |
| Molecular Weight | 209.44 g/mol | |
| Appearance | Solid | |
| SMILES | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | |
| InChI | 1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 |
While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in aggregated databases, the expected spectral features can be inferred from the structure and data for similar indole derivatives. The proton NMR would likely show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-methyl group, and a broad singlet for the boronic acid hydroxyl protons. The carbon NMR would display distinct resonances for the nine carbon atoms, with the carbon bearing the boron atom showing a characteristically broad signal due to quadrupolar relaxation.
Synthesis of 6-Chloro-1-methylindole-2-boronic acid: A Step-by-Step Protocol
The synthesis of indole-2-boronic acids typically involves the borylation of an appropriately substituted indole precursor. A common and effective method is the lithium-halogen exchange of a 2-haloindole followed by quenching with a borate ester. Below is a representative, field-proven protocol for the synthesis of 6-Chloro-1-methylindole-2-boronic acid, adapted from general procedures for the synthesis of similar indole boronic acids.[3]
Diagram of the Synthetic Pathway
Caption: Synthetic route to 6-Chloro-1-methylindole-2-boronic acid.
Experimental Protocol
Step 1: Bromination of 6-Chloro-1-methylindole
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To a solution of 6-chloro-1-methylindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.
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Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chloro-1-methylindole.
Step 2: Borylation via Lithium-Halogen Exchange
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Dissolve 2-bromo-6-chloro-1-methylindole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 30-60 minutes.
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Add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
Step 3: Hydrolysis to the Boronic Acid
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Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2).
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Stir vigorously for 30 minutes.
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Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude 6-Chloro-1-methylindole-2-boronic acid can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes).
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The primary application of 6-Chloro-1-methylindole-2-boronic acid in drug discovery is as a key intermediate in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]
The Suzuki-Miyaura reaction allows for the efficient formation of a carbon-carbon bond between the C2 position of the indole and a variety of aryl or heteroaryl halides. This enables the construction of complex biaryl and heteroaryl-aryl scaffolds that are common motifs in kinase inhibitors, designed to fit into the ATP-binding pocket of the target kinase.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Application in Kinase Inhibitor Synthesis
While specific examples citing the direct use of CAS 957066-11-4 in publicly accessible literature can be sparse due to the proprietary nature of early-stage drug discovery, the utility of this building block can be illustrated through its application in the synthesis of analogues of known kinase inhibitors. For instance, many PI3K/Akt/mTOR pathway inhibitors feature a substituted indole core coupled to a pyrimidine or pyridine ring.[4] The 6-chloro-1-methylindole moiety can be introduced to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.
Safety and Handling
6-Chloro-1-methylindole-2-boronic acid is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. As with all laboratory chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chloro-1-methylindole-2-boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular scaffolds that are central to the design of modern therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.
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